N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide is a synthetic compound that features a pyrrolidine ring substituted with a fluoropyridine moiety and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoropyridine and prop-2-enamide groups. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an aldehyde, a reductive amination followed by cyclization can form the pyrrolidine ring.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via nucleophilic substitution reactions. A fluoropyridine derivative can be reacted with the pyrrolidine intermediate under basic conditions to form the desired product.
Addition of the Prop-2-enamide Group: The final step involves the introduction of the prop-2-enamide group through an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents such as DMF or DMSO, often with a base like sodium hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions; reactions are performed in aqueous solutions at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The fluoropyridine moiety may enhance binding affinity and specificity, while the pyrrolidine ring contributes to the overall three-dimensional structure, facilitating interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Fluoropyridine Derivatives: Compounds with fluoropyridine moieties but different functional groups, such as 3-fluoropyridine-2-carboxamide.
Amide Derivatives: Compounds with similar amide linkages but different substituents, such as N-(3-fluorophenyl)pyrrolidine-3-carboxamide.
Uniqueness
N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of a fluoropyridine moiety, a pyrrolidine ring, and a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-2-11(17)15-9-5-7-16(8-9)12-10(13)4-3-6-14-12/h2-4,6,9H,1,5,7-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBZPWCAMJALL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=C(C=CC=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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